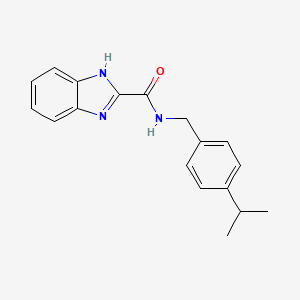![molecular formula C20H27N3O2 B5558417 N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Pyrazole derivatives, like the one , are part of a class of compounds known for their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
- The synthesis of pyrazole derivatives often involves multi-step chemical reactions. For example, Wang et al. (2018) discuss a complex synthesis process for a pyrazole derivative involving several steps and achieving a chemical yield of 13-14% (Wang et al., 2018).
Molecular Structure Analysis
- Pyrazole derivatives typically exhibit complex molecular structures. Girreser et al. (2016) describe the structural elucidation of a pyrazole derivative using NMR spectroscopy and mass spectrometry, highlighting the importance of identifying substituents and molecular geometry (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, including cyclizations and substitutions. Bondarenko et al. (2015) provide an example of cyclization reactions involving pyrazole carboxamides (Bondarenko et al., 2015).
Physical Properties Analysis
- The physical properties of pyrazole derivatives, such as melting points and solubility, can be determined using techniques like X-ray crystallography and thermal analysis. Kumara et al. (2018) explored these aspects in their study (Kumara et al., 2018).
Chemical Properties Analysis
- Chemical properties like reactivity and stability are key aspects of these compounds. Studies like those by Karrouchi et al. (2020) can provide insights into the reactivity and potential biological activities of pyrazole derivatives (Karrouchi et al., 2020).
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Bioactivity
The microwave-assisted synthesis of new pyrazolopyridines was explored, highlighting their potential antioxidant, antitumor, and antimicrobial activities. This study indicates the versatility of pyrazole derivatives in medicinal chemistry, suggesting potential areas of application for N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in drug discovery and biological studies (El‐Borai et al., 2013).
Corrosion Inhibition
Research on bipyrazolic type organic compounds, including their inhibitive action towards the corrosion of pure iron in acidic media, was conducted. This implies that N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide could be investigated for its potential use as a corrosion inhibitor, leveraging the structural properties of pyrazole derivatives (Chetouani et al., 2005).
Polymerization and Material Science Applications
The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide showcases the integration of pyrazole derivatives into polymer science, potentially opening research avenues for N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in materials science and engineering for drug delivery or tissue engineering applications (Convertine et al., 2004).
Cytotoxic Activity and Drug Discovery
A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the importance of pyrazole derivatives in the development of new therapeutic agents. Such research underlines the potential medicinal applications of N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide in targeting specific diseases or conditions (Deady et al., 2003).
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-13(2)23-15(4)18(14(3)21-23)11-22(5)20(24)17-10-16-8-6-7-9-19(16)25-12-17/h6-9,13,17H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQDLRWLGCNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![3-({2-[1-(butylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5558351.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)
![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)




![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)